molecular formula C11H12BrF2NSi B8510374 4-Bromo-3,5-difluoro-2-((trimethylsilyl)ethynyl)aniline

4-Bromo-3,5-difluoro-2-((trimethylsilyl)ethynyl)aniline

Cat. No. B8510374
M. Wt: 304.20 g/mol
InChI Key: BQIRURBXXMMWIE-UHFFFAOYSA-N
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Patent
US08889730B2

Procedure details

A solution of 4-bromo-3,5-difluoro-2-[(trimethylsilyl)ethynyl]aniline (1.75 g, 5.77 mmol) in DMF (80 mL) was treated with copper iodide (2.2 g, 11.5 mmol). The reaction mixture was sealed and heated to 110° C. for 3.75 hours. The black reaction mixture was cooled to room temperature, and poured into saturated aqueous ammonium chloride (300 mL). The product was extracted with ethyl acetate/heptane (2:1, 3×200 mL), and the combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to give a black oil. The crude product was purified using flash chromatography on silica gel, eluting with heptanes/EtOAc (100:0 to 1:1) to give the title compound (350 mg). MS (ES+) 233.9 ((M+2)+H)+
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([C:10]#[C:11][Si](C)(C)C)[C:3]=1[F:16].[Cl-].[NH4+]>CN(C=O)C.[Cu](I)I>[Br:1][C:2]1[C:3]([F:16])=[C:4]2[C:5](=[CH:7][C:8]=1[F:9])[NH:6][CH:11]=[CH:10]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
BrC1=C(C(=C(N)C=C1F)C#C[Si](C)(C)C)F
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2.2 g
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was sealed
CUSTOM
Type
CUSTOM
Details
The black reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate/heptane (2:1, 3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a black oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified
WASH
Type
WASH
Details
eluting with heptanes/EtOAc (100:0 to 1:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C2C=CNC2=CC1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: CALCULATEDPERCENTYIELD 26.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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